(2-Amino-6-chlorophenyl)methanol

Übersicht

Beschreibung

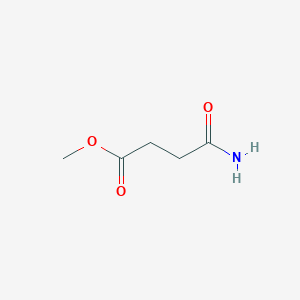

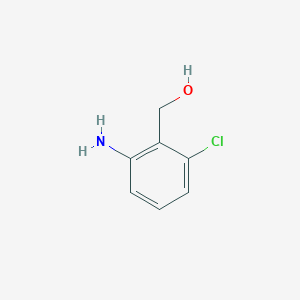

“(2-Amino-6-chlorophenyl)methanol” is a chemical compound with the CAS Number: 39885-08-0 . It has a molecular weight of 157.6 and is a solid at room temperature . The IUPAC name for this compound is also "(2-amino-6-chlorophenyl)methanol" .

Molecular Structure Analysis

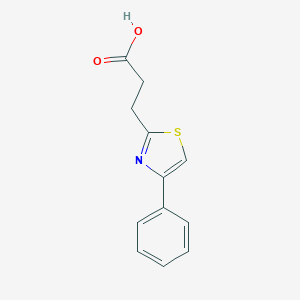

The InChI code for “(2-Amino-6-chlorophenyl)methanol” is1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 . This indicates that the compound consists of a benzene ring with a chlorine atom and an amino group attached at positions 2 and 6, respectively, and a methanol group attached to the benzene ring . Physical And Chemical Properties Analysis

“(2-Amino-6-chlorophenyl)methanol” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis : (2-Amino-6-chlorophenyl)methanol is synthesized using palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).

Conversion into Other Compounds : This chemical can be converted into other compounds, such as acyclovir and its derivatives, through reactions involving chloro(thiophenol) and triethylamine in methanol solution (Buck, Eleuteri, & Reese, 1994).

Synthesis of Novel Compounds : It is used in the synthesis of novel compounds like thiazol-5-yl and thiophene-2-yl methanone derivatives, which are characterized by various spectroscopic techniques. These studies assist in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Optimized Synthesis Processes : Research has focused on optimizing the synthesis process of related compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, providing insights into the effects of temperature, molar ratios, and reaction times (Wang Guo-hua, 2008).

Biocatalysis and Biological Applications

Biocatalytic Synthesis : A study demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This method proved to be green, economic, and efficient (Chen et al., 2021).

Key Chiral Intermediate Production : Another study used microorganisms for the stereoselective reduction of related compounds to produce important chiral intermediates of pharmaceutical drugs like Betahistine (Ni, Zhou, & Sun, 2012).

Spectroscopy and Material Science

- Spectroscopic Studies : The electronic spectra of related compounds like 2-chlorophenol have been studied both experimentally and computationally to understand the effects of substituents on solvatochromic behavior in different solvents (Tetteh, Zugle, Adotey, & Quashie, 2018).

Safety And Hazards

The safety information for “(2-Amino-6-chlorophenyl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

(2-amino-6-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQICINWSAISBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620226 | |

| Record name | (2-Amino-6-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-chlorophenyl)methanol | |

CAS RN |

39885-08-0 | |

| Record name | (2-Amino-6-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)